3-Cyanoazetidine-1-sulfonyl fluoride
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Overview
Description
3-Cyanoazetidine-1-sulfonyl fluoride is a chemical compound with significant potential in various fields of scientific research and industrial applications. It is characterized by the presence of a cyano group, an azetidine ring, and a sulfonyl fluoride group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3-Cyanoazetidine-1-sulfonyl chloride. This process can be achieved through the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . Another method involves the one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing sulfuryl fluoride gas or other solid reagents as synthetic equivalents of electrophilic fluorosulfonyl synthons .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, forming stable sulfur (VI) linkages.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Fluorination Reagents: Sulfuryl fluoride gas, fluorosulfonyl radicals.
Nucleophiles: Various nucleophiles can react with the sulfonyl fluoride group to form different products.
Major Products Formed: The major products formed from these reactions include various sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis and chemical biology .
Scientific Research Applications
3-Cyanoazetidine-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules.
Chemical Biology: The compound is utilized in the development of covalent probes for targeting specific amino acids or proteins.
Drug Discovery: It serves as a key intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: The compound is employed in the creation of functionalized materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyanoazetidine-1-sulfonyl fluoride involves the formation of stable sulfur (VI) linkages through the reaction of the sulfonyl fluoride group with nucleophiles. This process is facilitated by the high reactivity and stability of the sulfur (VI) fluoride bond, which allows for efficient and selective interactions with target molecules .
Comparison with Similar Compounds
3-Cyanoazetidine-1-sulfonyl chloride: A precursor to 3-Cyanoazetidine-1-sulfonyl fluoride, used in similar applications.
Perfluorobutanesulfonyl fluoride: Another sulfonyl fluoride compound with applications in organic synthesis and chemical biology.
Uniqueness: this compound is unique due to its combination of a cyano group, an azetidine ring, and a sulfonyl fluoride group, which provides it with distinct reactivity and versatility compared to other sulfonyl fluoride compounds .
Properties
Molecular Formula |
C4H5FN2O2S |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-cyanoazetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 |
InChI Key |
MONWANZOKGGDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)C#N |
Origin of Product |
United States |
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